2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a chemical compound that has garnered attention for its potential applications in medicinal chemistry and pharmacology. This compound features a bromine atom attached to a benzamide structure, which is further substituted with a pyridin-2-yl group and a thiazol-2-yl moiety. The presence of these functional groups contributes to its unique chemical properties and biological activities.
2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide belongs to the class of benzamides, which are characterized by the presence of an amide functional group attached to a benzene ring. The compound also contains heterocyclic components, specifically thiazole and pyridine rings, which are known for their diverse biological activities.
The synthesis of 2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves several key steps:
The reaction conditions may vary depending on the specific reagents used, but typically involve heating under reflux conditions for several hours. The use of protective groups may be necessary if sensitive functional groups are present in the starting materials.
The molecular formula of 2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is with a molar mass of approximately 360.23 g/mol . The compound features:
The density of this compound has been predicted to be around , and it exhibits a predicted pKa value of approximately , indicating its acidic properties .
The reactivity of 2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can be attributed to its functional groups:
Understanding these reactions requires knowledge of the reaction conditions (solvent, temperature, catalysts) that can influence yield and selectivity.
The mechanism of action for compounds similar to 2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has been explored in various studies, particularly regarding their antibacterial properties.
Research indicates that modifications at specific positions on the thiazole or pyridine rings can significantly enhance biological activity against pathogenic bacteria .
The compound appears as a white solid, which is typical for many organic compounds featuring aromatic structures.
Key chemical properties include:
Due to its unique structure and reactivity, 2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has potential applications in:
The core thiazole scaffold in 2-bromo-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is synthesized primarily through the Hantzsch thiazole condensation. This classic method involves the cyclization between α-haloketones and thiocarbonyl nucleophiles (thioureas or thioamides). As demonstrated in substituted thiazole syntheses, optimized conditions use ethanol/water (1:1 v/v) solvent systems with silica-supported tungstosilicic acid (SiW·SiO₂) catalysis, achieving yields of 79-90% under conventional heating at 65°C [6]. The reaction proceeds via nucleophilic displacement where the thione sulfur attacks the α-carbon of the bromoketone, followed by deprotonation and ring closure.
For 4-(pyridin-2-yl)thiazol-2-amine intermediates, the critical precursor is generated by reacting 2-bromoacetylpyridine hydrobromide with thiourea. This method, applied in antitubercular aminothiazole development, provides regioselective control due to the fixed pyridinyl orientation of the bromoketone [3]. Microwave-assisted cyclization further enhances efficiency, reducing reaction times by 30-50% compared to conventional methods [6].
Table 1: Optimization of Hantzsch Thiazole Synthesis Parameters
Catalyst Loading | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
None | EtOH/H₂O (1:1) | 65 | 7 | 50 |
5% SiW·SiO₂ | EtOH/H₂O (1:1) | 65 | 2 | 74 |
10% SiW·SiO₂ | EtOH/H₂O (1:1) | 65 | 2 | 79 |
15% SiW·SiO₂ | EtOH/H₂O (1:1) | 65 | 2 | 87 |
The benzamide linkage in the target compound is forged through coupling between 4-(pyridin-2-yl)thiazol-2-amine and 2-bromobenzoyl chloride. Research on analogous N-(thiazol-2-yl)benzamide derivatives identifies two optimal methods:
Crucially, the bromine substituent position on the benzoyl moiety remains unchanged during coupling when mild conditions are employed. Post-coupling recrystallization from ethanol/water mixtures enhances purity to >98%, as confirmed by HPLC analysis of related compounds [2].
The ortho-bromine placement on the benzamide ring significantly influences bioactivity through steric and electronic modulation. In docking studies of analogous compounds, ortho-bromine:
Table 2: Electronic Effects of Bromine Position in N-(Thiazol-2-yl)Benzamide Derivatives
Bromine Position | Carbonyl IR (cm⁻¹) | log P | IC₅₀ (HepG-2) (µM) |
---|---|---|---|
None | 1660 | 2.32 | >50 |
ortho | 1675 | 2.78 | 1.2 |
meta | 1668 | 2.71 | 8.7 |
para | 1663 | 2.69 | 12.4 |
Bioactivity data from anti-cancer thiazoles confirms the ortho-bromine advantage: derivatives like compound 2 (containing ortho-bromo substitution) exhibited equipotent activity (IC₅₀ = 1.2 µM) against HepG-2 hepatocellular carcinoma compared to doxorubicin (IC₅₀ = 1.1 µM) [2]. The ortho-bromo derivative's binding affinity to CDK1/CyclinB1/CKS2 (PDB ID: 4y72) was -8.1 kcal/mol, substantially stronger than meta or para isomers (-6.3 to -6.9 kcal/mol).
The 4-(pyridin-2-yl)thiazole moiety creates a bidentate metal-chelating system critical for kinase inhibition. SAR studies from antitubercular aminothiazoles demonstrate absolute requirement of this hybrid structure:
Modification to pyridin-3-yl or pyridin-4-yl isomers reduces Mtb inhibition by >100-fold, while replacement with phenyl abolishes activity completely. In anti-cancer derivatives, the pyridinyl-thiazole system enables dual targeting: spontaneous resistance frequency decreases from 10⁻⁵ (single-target agents) to <10⁻⁷ when the hybrid pharmacophore is present [3] [2].
Docking simulations reveal the hybridization enhances binding entropy (ΔS = +23 cal/mol·K) by displacing ordered water molecules from hydrophobic pockets. The 40° angle between pyridinyl and thiazole planes optimally positions hydrogen bond donors, explaining why flexible linkers reduce potency [1] [3].
Table 3: Bioactivity of Pyridinyl-Thiazole Hybrid Analogues
4-Substituent on Thiazole | MIC vs Mtb (µM) | CDK1 Binding (kcal/mol) | HepG-2 IC₅₀ (µM) |
---|---|---|---|
Pyridin-2-yl | 0.024 | -8.12 | 1.2 |
Pyridin-3-yl | 3.1 | -6.87 | 15.7 |
Pyridin-4-yl | 4.6 | -6.92 | 18.3 |
Phenyl | >100 | -5.43 | >50 |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9